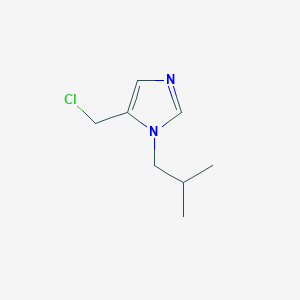

5-(Chloromethyl)-1-isobutyl-1H-imidazole

Description

Overview of Substituted Imidazole (B134444) Compounds in Biomedical Research

Substituted imidazole derivatives are a major focus of biomedical research, leading to the development of numerous clinically significant drugs. rjptonline.org For instance, the substitution pattern on the imidazole ring is crucial for the activity of antifungal agents like clotrimazole (B1669251) and antihypertensive medications. chemeo.com In cancer research, substituted imidazoles are explored for their ability to inhibit enzymes, regulate receptors, and bind to DNA. ijsrtjournal.com

Research has shown that different functional groups confer distinct properties. For example, the introduction of a nitro group has led to the development of potent antiparasitic and antibacterial agents like metronidazole. nih.gov Similarly, the addition of alkyl or aryl groups can enhance the binding affinity and selectivity of imidazole derivatives for specific enzymes or receptors. mdpi.com The strategic placement of substituents allows for the creation of compounds with tailored biological activities, from anticonvulsants to agents targeting infectious diseases. jocpr.comresearchgate.net This highlights the importance of exploring diverse substitution patterns on the imidazole core to uncover new therapeutic leads. ijsrtjournal.com

Rationale for Investigating 5-(Chloromethyl)-1-isobutyl-1H-imidazole as a Research Target

The specific compound, this compound, presents a compelling case for investigation due to the unique combination of its structural features: the imidazole core, the isobutyl group at the N-1 position, and the chloromethyl group at the C-5 position.

The imidazole core provides the foundational pharmacophore with proven broad-spectrum biological potential, as discussed previously. longdom.orgmdpi.com Its ability to engage in various biological interactions makes it an excellent starting point for designing new bioactive molecules. nih.gov

The 1-isobutyl group is a significant feature. The introduction of alkyl substituents on the imidazole nitrogen can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, butyl-substituted imidazole complexes have demonstrated notable anticancer activity. nih.gov The size and nature of the alkyl group can also play a role in how the molecule fits into the binding pocket of a target protein, potentially enhancing its activity or selectivity. mdpi.com

The most reactive and synthetically versatile part of this molecule is the 5-chloromethyl group . The chloromethyl group is a well-known reactive handle in organic synthesis. It can readily participate in nucleophilic substitution reactions, allowing for the straightforward introduction of a wide variety of other functional groups. researchgate.netmdpi.com This makes this compound a valuable intermediate or building block for creating a library of more complex imidazole derivatives. lifechemicals.com By reacting the chloromethyl group with different nucleophiles, researchers can systematically modify the structure and explore the structure-activity relationship (SAR) of the resulting compounds, which is a fundamental practice in drug discovery. The reactivity of this group provides a direct pathway to novel chemical entities with potentially enhanced or entirely new pharmacological profiles.

Therefore, the investigation of this compound is rationalized by its potential as a versatile synthetic intermediate for the generation of novel, biologically active imidazole derivatives. The combination of a proven heterocyclic core, a lipophilic isobutyl substituent, and a highly reactive chloromethyl group makes it a prime candidate for further exploration in medicinal chemistry research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1-(2-methylpropyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2/c1-7(2)5-11-6-10-4-8(11)3-9/h4,6-7H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESDYPNANHQGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595446 | |

| Record name | 5-(Chloromethyl)-1-(2-methylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781599-92-6 | |

| Record name | 5-(Chloromethyl)-1-(2-methylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Chloromethyl 1 Isobutyl 1h Imidazole

General Synthetic Strategies for Imidazole (B134444) Ring Construction Relevant to the Compound

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, leading to the development of numerous synthetic routes. nih.govbohrium.com These methods can be broadly categorized based on their approach to assembling the five-membered heterocyclic system.

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov This approach is prized for its atom economy, reduced number of purification steps, and alignment with the principles of green chemistry. bohrium.com

One of the foundational MCRs for imidazole synthesis is the Debus-Radziszewski imidazole synthesis . First reported in 1858, this reaction traditionally involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form the imidazole ring. rasayanjournal.co.inwikipedia.orgnih.gov A modification of this method, which replaces ammonia with a primary amine, allows for the direct synthesis of N-substituted imidazoles. wikipedia.org

Modern MCRs often employ various catalysts to improve yields and expand the substrate scope, enabling the synthesis of highly functionalized imidazoles from diverse starting materials such as arylglyoxals, primary amines, carboxylic acids, and isocyanides. rasayanjournal.co.inrsc.org These one-pot syntheses provide rapid access to libraries of imidazole derivatives for further chemical exploration. bohrium.com

Cyclization reactions represent a cornerstone of heterocyclic chemistry and are widely used to construct the imidazole ring. These methods typically involve forming one or two key bonds in the final step to close the ring from a pre-assembled linear precursor.

Recent advancements have introduced sophisticated catalytic systems to facilitate these transformations:

Iodine-Mediated Cyclization: Molecular iodine can act as a promoter and an oxidizing agent in the synthesis of substituted imidazoles. One such method involves the iodine-mediated oxidative [4+1] cyclization of enamines with a nitrogen source like trimethylsilyl (B98337) azide (B81097) (TMSN₃) to produce imidazole-4-carboxylic acid derivatives. acs.org

Palladium-Catalyzed Cyclization: Transition metals are effective catalysts for constructing complex heterocyclic systems. A palladium-catalyzed sequence involving decarboxylative addition and cyclization can assemble multiply substituted imidazoles from readily available carboxylic acids and aliphatic nitriles in a one-pot process. acs.org

Metal-Catalyzed Annulation: Various metal catalysts, including those based on gold, copper, and ytterbium, can activate carbon-carbon triple bonds in alkynes, making them susceptible to nucleophilic attack by nitrogen-containing compounds like amidines or isonitriles to form the imidazole ring. chim.it Imidazole itself can also act as a catalyst, promoting the cyclization of peptide thioesters to form cyclic depsipeptides, highlighting its dual role as both a product and a facilitator in organic synthesis. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. tandfonline.com Compared to conventional heating, microwave irradiation offers significant advantages, including dramatically reduced reaction times (from hours to minutes), higher product yields, fewer by-products, and milder reaction conditions. bohrium.comnih.gov These benefits make it an environmentally friendly and efficient method for synthesizing imidazole derivatives. derpharmachemica.com

This technology has been successfully applied to various imidazole synthesis protocols:

Catalyst-Free Condensations: The synthesis of benzimidazoles and trisubstituted imidazoles has been achieved through microwave-assisted condensation of precursors like 1,2-phenylenediamine with carboxylic acids without the need for a catalyst. derpharmachemica.com

One-Pot Multicomponent Reactions: The efficiency of MCRs can be further enhanced with microwave heating. The one-pot, multicomponent reaction of an aldehyde, benzil, a primary amine, and ammonium (B1175870) acetate (B1210297) can be catalyzed by p-toluenesulfonic acid under microwave conditions to produce tetra-substituted imidazoles in moderate to good yields. nih.gov

Phase-Transfer Catalysis: The synthesis of 4-(substituted phenyl)-1H-imidazol-2(5H)-one/thione/imine derivatives can be accomplished by reacting 2-bromo-1-(substituted phenyl)ethanone with urea, thiourea, or guanidine (B92328) under microwave irradiation using a phase-transfer catalyst. rasayanjournal.co.in

The table below summarizes various reaction conditions employed in microwave-assisted imidazole synthesis.

| Reactants | Catalyst/Promoter | Solvent | Power/Temp | Time | Yield | Reference |

| Aromatic Aldehydes, Diaminomaleonitrile | HNO₃ | None | 500 W / 70°C | 5-7 min | 89-95% | tandfonline.com |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, NH₄OAc | p-Toluenesulfonic acid | Ethanol | 100°C | 15-20 min | 46-80% | nih.gov |

| 2-Bromo-1-(substituted phenyl)ethanone, Urea/Thiourea | Triethyl benzyl (B1604629) ammonium chloride (TEBA) | Ethanol | - | 3-5 min | 60-80% | rasayanjournal.co.in |

| Phenyl Glycidyl Ether, Imidazole Derivatives | None | Solvent-Free | 120°C | 1 min | 26-49% | nih.gov |

Targeted Synthesis of 5-(Chloromethyl)-1H-imidazole Frameworks

The introduction of a chloromethyl group at the C5 position of the imidazole ring is a key functionalization step. This reactive handle allows for further chemical modification. A direct and effective method for this transformation is the chlorination of a corresponding alcohol precursor.

Specifically, the synthesis of the closely related compound, 5-(chloromethyl)-1-methyl-1H-imidazole HCl, is achieved by treating (1-methyl-1H-imidazol-4-yl)methanol with thionyl chloride (SOCl₂). chemicalbook.com In this reaction, the hydroxyl group of the precursor is converted into a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the final chloromethyl product. This established reaction provides a strong precedent for synthesizing the 5-(chloromethyl) moiety on a pre-formed imidazole ring.

Introduction of the 1-Isobutyl Substituent into Imidazole Systems

The 1-isobutyl group is installed onto the imidazole ring via an N-alkylation reaction. This is a standard and widely used method for creating N-substituted imidazoles and their corresponding imidazolium (B1220033) salts. nih.gov The process typically involves the reaction of an imidazole derivative with an appropriate alkylating agent, such as an isobutyl halide.

A patented method describes the synthesis of 1-isobutyl-2-methylimidazole through the substitution reaction of 2-methylimidazole (B133640) with isobutyl chloride. google.com The reaction is carried out in the presence of an acid-binding agent (base) and a solvent. This approach is broadly applicable for introducing various alkyl groups onto the nitrogen atoms of the imidazole ring. nih.govmdpi.com

The following table outlines typical conditions for the N-isobutylation of an imidazole ring.

| Imidazole Reactant | Alkylating Agent | Acid Binding Agent | Solvent | Temperature | Reference |

| Imidazole | Isobutyl chloride | Sodium hydroxide, Potassium hydroxide, Potassium carbonate, or Triethylamine | DMF or Toluene | 50-110 °C | google.com |

Synthetic Pathways for 5-(Chloromethyl)-1-isobutyl-1H-imidazole

Based on the individual synthetic methodologies for installing the required substituents, a plausible and logical pathway for the synthesis of this compound can be constructed. A two-step sequence starting from a commercially available or readily synthesized precursor is the most direct route.

The proposed pathway is as follows:

N-Alkylation: The synthesis would begin with (1H-imidazol-5-yl)methanol. This starting material undergoes N-alkylation with an isobutyl halide, such as isobutyl chloride or isobutyl bromide, in the presence of a base (e.g., potassium carbonate) and a suitable polar aprotic solvent (e.g., DMF or acetonitrile). This step selectively installs the isobutyl group at the N1 position, yielding the intermediate, (1-isobutyl-1H-imidazol-5-yl)methanol .

Chlorination: The alcohol intermediate from the first step is then subjected to chlorination. Following the established protocol for the methyl analogue chemicalbook.com, the intermediate is treated with a chlorinating agent like thionyl chloride (SOCl₂) in an appropriate solvent such as dichloromethane. This reaction converts the primary alcohol functional group into the target chloromethyl group, affording the final product, This compound .

This sequential approach allows for the controlled and specific introduction of both the N1-isobutyl and C5-chloromethyl groups, leveraging well-documented and reliable organic transformations.

Post-Synthetic Modifications and Derivatization Strategies of the Core Compound

Once the this compound core is synthesized, it can be subjected to a variety of chemical transformations to generate a diverse library of derivatives. The primary handles for these modifications are the electrophilic carbon of the chloromethyl group at the C5 position and the potentially nucleophilic carbon at the C2 position.

Modifications at the Chloromethyl Group

The chloromethyl group at the C5 position of the imidazole ring is analogous to a benzylic halide, making it an excellent electrophile for nucleophilic substitution reactions (SN2). This reactivity is the most common and straightforward strategy for elaborating the core structure. A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chloride ion, forming new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively.

This substitution is a cornerstone of synthetic strategies employing this imidazole core. For instance, in the development of novel therapeutic agents, this reaction is frequently used to connect the imidazole moiety to other pharmacophoric fragments. Patent literature details the reaction of this compound with various amine nucleophiles to create complex molecular architectures.

A representative example is the reaction with secondary amines, such as substituted piperidines or other heterocyclic amines. These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction, driving it to completion. The choice of solvent and temperature can be optimized to ensure high yields and minimize side reactions.

| Reactant 1 | Nucleophile | Base | Solvent | Product |

| This compound | Substituted Amine (e.g., Piperidine) | K₂CO₃ or Et₃N | Acetonitrile or DMF | 5-((Piperidin-1-yl)methyl)-1-isobutyl-1H-imidazole |

| This compound | Phenol | NaH or K₂CO₃ | DMF or THF | 5-(Phenoxymethyl)-1-isobutyl-1H-imidazole |

| This compound | Thiophenol | NaH or Et₃N | THF | 5-((Phenylthio)methyl)-1-isobutyl-1H-imidazole |

This table represents typical reaction conditions for the nucleophilic substitution at the chloromethyl group. Specific conditions may vary based on the exact nucleophile used.

Functionalization at Other Positions of the Imidazole Ring

While the chloromethyl group is the most reactive site for post-synthetic modification, the imidazole ring itself can be functionalized, primarily at the C2 position. The C4 position is already substituted, and the C5 position holds the chloromethyl group. The C2 carbon of a 1-substituted imidazole is the most acidic proton on the ring, making it susceptible to deprotonation by a strong base.

The most prevalent strategy for functionalizing the C2 position is through directed ortho-metalation, specifically lithiation. Treatment of a 1,5-disubstituted imidazole with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), selectively removes the proton at C2. This generates a highly nucleophilic C2-lithiated imidazole intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce new substituents.

For example, quenching the lithiated species with an aldehyde or ketone will yield a C2-hydroxymethyl or C2-hydroxyalkyl derivative. Reaction with carbon dioxide (CO₂) followed by an acidic workup produces a carboxylic acid at the C2 position. Other electrophiles, such as alkyl halides or silyl (B83357) chlorides, can also be employed.

It is noteworthy that direct electrophilic aromatic substitution (e.g., nitration, halogenation, or Friedel-Crafts acylation) on the imidazole ring is challenging for this substrate. The imidazole ring is electron-rich, but the reaction conditions required for many electrophilic substitutions are often harsh and acidic. Such conditions can lead to side reactions, including decomposition or reaction at the basic N3 nitrogen. Therefore, the deprotonation-quenching sequence at C2 remains the most reliable and widely used method for introducing diversity at other ring positions. For example, patents describe that the nitration of N-substituted imidazoles generally yields 4- or 5-nitro derivatives, and specific methods involving C2-metalation are required to achieve substitution at the 2-position. googleapis.com

| Starting Material | Reagent 1 | Reagent 2 (Electrophile) | Product |

| This compound | n-BuLi or LDA | D₂O | 2-Deuterio-5-(chloromethyl)-1-isobutyl-1H-imidazole |

| This compound | n-BuLi or LDA | CO₂ | This compound-2-carboxylic acid |

| This compound | n-BuLi or LDA | I₂ | 5-(Chloromethyl)-2-iodo-1-isobutyl-1H-imidazole |

This table illustrates the general methodology for C2-functionalization via lithiation. The chloromethyl group may need to be protected or may react depending on the specific electrophile and reaction conditions.

Biological Activities and Mechanistic Investigations of 5 Chloromethyl 1 Isobutyl 1h Imidazole Analogues

Antimicrobial Efficacy

Derivatives of imidazole (B134444) are recognized for their significant antimicrobial properties. nih.govderpharmachemica.commdpi.com The structural versatility of the imidazole ring allows for the synthesis of analogues with enhanced potency and selectivity against various microbial targets. researchgate.net

Antibacterial Activity and Spectrum of Action

Imidazole derivatives have demonstrated a broad spectrum of antibacterial activity, with effectiveness against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The lipophilicity of these compounds, often modulated by the substituents on the imidazole ring, plays a crucial role in their antibacterial potency. mdpi.com

Against Gram-Positive Bacterial Strains

Studies on various imidazole analogues have shown notable activity against Gram-positive bacteria. For instance, a series of imidazole and imidazolium (B1220033) salts derived from amino acids demonstrated better antibacterial activity against Bacillus subtilis than Escherichia coli. mdpi.com Certain imidazole derivatives containing a 2,4-dienone motif also exhibited significant inhibitory effects against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Specifically, compounds designated as 31 and 42 in one study showed potent activity against S. aureus UA1758 and S. epidermidis UF843. nih.gov Similarly, some dichloro and trichloro-derivatives of 1,5-disubstituted 4-[1H-imidazol-1-yl(phenyl)methyl]-1H-pyrazoles produced inhibitory effects against S. aureus that were comparable or superior to the reference drug bifonazole. nih.gov

Against Gram-Negative Bacterial Strains

The efficacy of imidazole analogues extends to Gram-negative bacteria. One study found that a specific hybrid of 2-methyl-5-nitro-1H-imidazole and a 1H-dibenzo[a,c]carbazole derivative exhibited antimicrobial activity against Escherichia coli and Pseudomonas fluorescens. nih.gov Another investigation into imidazole derivatives containing a substituted pyrazole (B372694) moiety revealed that compound 4c was particularly potent against Pseudomonas aeruginosa when compared to streptomycin. arabjchem.org Furthermore, certain 5-nitroimidazole/1,3,4-oxadiazole hybrids displayed significant antibacterial activities against E. coli. nih.gov

Inhibition of Specific Bacterial Pathogens (e.g., Mycobacterium tuberculosis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

The development of novel agents against resilient bacterial pathogens is a critical area of research. Imidazole-containing derivatives have emerged as a promising class of compounds, with some showing excellent anti-tubercular activity. researchgate.net For example, delamanid, a 4-nitroimidazole, has been approved for treating multidrug-resistant tuberculosis. researchgate.net

Research into trisubstituted imidazoles has identified them as potential inhibitors of Mycobacterium tuberculosis glutamine synthetase (MtGS), an enzyme crucial for the pathogen's survival. nih.govacs.org While some initial hits from high-throughput screening showed enzymatic inhibition, they were not active in the mycobacterial growth assay. nih.govacs.org However, other studies on halogenated imidazole and triazole derivatives demonstrated inhibitory activity against M. tuberculosis strains, with MICs ranging from 4–64 mg/L. oup.com A different study on imidazole and benzimidazole (B57391) linked ethionamide (B1671405) analogues also reported in vitro activity against M. tuberculosis H37Rv. nih.gov

As mentioned, various imidazole analogues have shown potent activity against S. aureus, P. aeruginosa, and E. coli. nih.govnih.govarabjchem.org The table below summarizes the activity of selected imidazole analogues against these specific pathogens.

| Imidazole Analogue Type | Target Pathogen | Activity/Result | Reference |

| 2,4-dienone imidazole derivative (Compound 42) | Staphylococcus aureus | MIC = 4 µg/mL | nih.gov |

| 2,4-dienone imidazole derivative (Compound 31) | Staphylococcus aureus | MIC = 8 µg/mL | nih.gov |

| Substituted pyrazole imidazole derivative (Compound 4c) | Pseudomonas aeruginosa | Excellent activity compared to streptomycin | arabjchem.org |

| 5-nitroimidazole/1,3,4-oxadiazole hybrids | Escherichia coli | Significant activity (MIC values: 4.9–17 µM) | nih.gov |

| Halogenated imidazole derivatives | Mycobacterium tuberculosis | MIC range: 4–16 mg/L | oup.com |

Antifungal Activity and Selectivity

Imidazole-based derivatives are well-established as antifungal agents, with many marketed drugs like ketoconazole (B1673606) and miconazole (B906) belonging to this class. nih.gov Their mechanism of action often involves inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net

Research has shown that new imidazole derivatives can exhibit broad-spectrum antifungal activity. nih.gov For instance, certain imidazole derivatives with a 2,4-dienone motif were found to have strong inhibitory effects against various Candida species, including fluconazole-resistant strains. nih.gov Another study highlighted that halogenated derivatives of imidazolyl- and triazolyl-pyridinecarboxamidrazone showed good activity against 33 clinical strains of Candida spp. with an MIC90 of 1 mg/L. oup.com The antifungal potential of some imidazole derivatives was significantly enhanced when combined with a surface-active agent, which likely increased their absorption into fungal cells. mdpi.com A newly synthesized 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl-8-quinolinoxide, however, showed only weak antifungal activity against Candida albicans compared to itraconazole. jchr.org

| Imidazole Analogue Type | Target Fungi | Activity/Result | Reference |

| 2,4-dienone imidazole derivatives (Compounds 31 & 42) | Fluconazole-resistant C. albicans | MIC = 8 µg/mL for both | nih.gov |

| Halogenated imidazole derivatives | Candida spp. (33 strains) | MIC90 = 1 mg/L | oup.com |

| Imidazole derivatives (SAM3) with SDS | Candida spp. | MIC decreased over sevenfold | mdpi.com |

| 1-nonyl-1H-benzo[d]imidazole & 1-decyl-1H-benzo[d]imidazole | Various fungal species | Exhibited the best antifungal activities in their series | researchgate.net |

Antiviral Properties and Inhibition Mechanisms (e.g., Hepatitis C Virus, SARS-CoV-2)

The antiviral potential of imidazole derivatives is an expanding area of investigation. researchgate.net These compounds have been explored for their activity against a range of viruses, including Hepatitis C Virus (HCV) and SARS-CoV-2. nih.govmdpi.com

For HCV, a series of imidazole-coumarin conjugates were synthesized, with some showing promising EC50 values between 5.1 and 8.4 μM. mdpi.com The antiviral activity was influenced by substitutions on both the imidazole and coumarin (B35378) nuclei. mdpi.com Other studies have also identified imidazole derivatives as potential inhibitors of HCV replication. nih.govnih.gov

In the context of the COVID-19 pandemic, imidazole derivatives were investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. nih.govmdpi.comnih.gov Computational docking studies suggested that certain imidazole derivatives could bind to the active site of the Mpro with higher affinity than chloroquine (B1663885) and hydroxychloroquine. nih.gov These findings indicate that imidazole-based compounds could serve as a scaffold for developing new antiviral therapies against SARS-CoV-2. mdpi.comresearchgate.net

Mechanisms of Antimicrobial Action

Imidazole derivatives exhibit a broad spectrum of antimicrobial activity through several distinct mechanisms. nih.gov Their ability to combat microbial pathogens is often attributed to their capacity to disrupt essential cellular processes. nih.govnano-ntp.com

Key mechanisms of antimicrobial action include:

Interference with Bacterial DNA Replication: Some imidazole compounds are capable of breaking the double-strand helix of bacterial DNA, thereby inhibiting replication and leading to cell death. nih.govtandfonline.com

Cell Wall Synthesis Disruption: The structural integrity of bacteria is dependent on the peptidoglycan cell wall, and certain imidazole derivatives can interfere with its synthesis, compromising the cell's viability. nih.gov

Cell Membrane Alteration: A primary mode of action for many imidazole-based antimicrobials is the disruption of the microbial cell membrane. nano-ntp.com These compounds can insert into the lipid bilayer, increasing its permeability and causing the leakage of vital cellular components, which ultimately results in cell death. nano-ntp.comfrontiersin.org This mechanism has been observed in their action against bacteria such as Staphylococcus aureus. frontiersin.org

Enzyme Inhibition: Imidazole derivatives are well-known inhibitors of specific microbial enzymes. A classic example is the inhibition of lanosterol (B1674476) 14α-demethylase in fungi, an enzyme crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. nano-ntp.com By disrupting this pathway, these compounds compromise the structural integrity of the fungal membrane. nano-ntp.comasm.org Furthermore, some antimicrobial imidazoles have been shown to inhibit the nitric oxide dioxygenase (NOD) function of microbial flavohemoglobins, which are enzymes that protect microbes from nitric oxide-mediated damage. asm.org

Antineoplastic Potential

The imidazole scaffold is a cornerstone in the development of new anticancer agents, with derivatives demonstrating the ability to inhibit tumor growth through various cellular pathways. nih.govnih.gov Analogues of 5-(Chloromethyl)-1-isobutyl-1H-imidazole have been investigated for their potential to combat cancer by affecting cell proliferation, inducing programmed cell death, and halting the cell cycle.

A fundamental characteristic of anticancer agents is their ability to inhibit the uncontrolled proliferation of cancer cells. Numerous studies have shown that imidazole derivatives effectively suppress the growth of various cancer cell lines. plos.orgnih.gov For instance, an amide-imidazole conjugate was found to inhibit the proliferation of HT-29 and MDA-MB-231 cancer cells. jcdr.net The imidazole antifungal agents clotrimazole (B1669251) and ketoconazole have also demonstrated significant anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cells in a concentration-dependent manner. nih.gov The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

| Compound/Analogue | Cancer Cell Line | Reported IC50 Value (µM) | Source |

|---|---|---|---|

| Clotrimazole (CTZ) | MCF-7 (Breast) | 21.0 | nih.gov |

| Ketoconazole (KCZ) | MCF-7 (Breast) | 35.1 | nih.gov |

| Clotrimazole (CTZ) | MDA-MB-231 (Breast) | 23.1 | nih.gov |

| Ketoconazole (KCZ) | MDA-MB-231 (Breast) | 41.8 | nih.gov |

| Imidazole Derivative (C2) | MCF-7 (Breast) | 0.75 | dovepress.com |

| Imidazole Derivative (C2) | A549 (Lung) | 4.37 | dovepress.com |

| Imidazole Derivative (C9) | Cervical Cancer | 0.08 | dovepress.com |

| Imidazole Derivative (C14) | MCF-7 (Breast) | 0.38 | dovepress.com |

Beyond halting proliferation, effective cancer therapies often induce programmed cell death (apoptosis) or cellular senescence, a state of irreversible growth arrest. nih.govnih.gov Imidazole derivatives have been shown to trigger both of these cellular fates.

Apoptosis: The induction of apoptosis is a key mechanism for many imidazole-based anticancer compounds. jcdr.netnih.gov Studies have revealed that these molecules can activate apoptotic pathways through several routes:

Targeting Signaling Pathways: Trisubstituted imidazoles have been found to induce apoptosis in breast cancer cells by suppressing the oncogenic PI3K/Akt/mTOR signaling pathway. plos.org

Modulating Apoptotic Proteins: One derivative, compound 4f, was shown to induce apoptosis in HeLa cells by increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov Similarly, other amide-imidazole compounds trigger apoptosis by enhancing the cleavage of PARP and Caspase-8. jcdr.net

Mitochondrial Pathway: Platinum(II) complexes containing an imidazole ligand induce apoptosis via the intrinsic mitochondrial pathway, evidenced by a decrease in the mitochondrial membrane potential. mdpi.com

Cellular Senescence: Cellular senescence is a stable form of cell cycle arrest that acts as a potent tumor suppression mechanism. nih.govmdpi.com Notably, a 1-isobutyl-1H-imidazole analogue, NSC 771432, was found to induce cellular senescence in A549 lung cancer cells. rsc.orgresearchgate.net This demonstrates that in addition to immediate cell killing via apoptosis, imidazole derivatives can also eliminate cancer cells by forcing them into a permanent state of non-proliferation. rsc.org

Anti-inflammatory Response Modulation

Cyclooxygenase (COX) Isoenzyme Inhibition (COX-1, COX-2 Selectivity)

The anti-inflammatory potential of imidazole-based compounds is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the biosynthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov There are two primary isoforms: COX-1, a constitutive enzyme responsible for homeostatic functions like maintaining gastric lining and renal blood flow, and COX-2, an inducible enzyme that is upregulated during inflammation and pain. nih.gov Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) often inhibit both isoforms, leading to gastrointestinal side effects due to the inhibition of COX-1's protective functions. nih.govmdpi.com Consequently, significant research has focused on developing selective COX-2 inhibitors, which can provide anti-inflammatory benefits with an improved safety profile. mdpi.comresearchgate.net

A series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1H-imidazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov In these analogues, the methylsulfonyl group acts as a key pharmacophore. nih.gov Molecular docking studies have shown that this group fits into the catalytic pocket of the COX-2 enzyme, establishing a crucial hydrogen bond with the amino acid residue Arg513. nih.gov This interaction is a key determinant of selectivity, as the corresponding residue in COX-1 is histidine. mdpi.com One of the most potent compounds in this series, compound 5b , demonstrated an IC50 value of 0.71 µM against COX-2 and a selectivity index of 115, which is comparable to the known selective inhibitor Celecoxib. nih.gov

Table 1: COX-2 Inhibition Data for Imidazole Analogue 5b

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

|---|---|---|---|

| 5b | COX-2 | 0.71 | 115 |

Impact on Inflammatory Pathways and Mediator Production

The primary mechanism for the anti-inflammatory action of the studied imidazole analogues is the inhibition of the COX-2 enzyme. nih.govresearchgate.net By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov The development of selective COX-2 inhibitors is based on the principle that the therapeutic anti-inflammatory effects of NSAIDs derive from inhibiting COX-2, while the undesirable side effects, particularly gastrointestinal damage, result from the inhibition of the constitutive COX-1 isoform. mdpi.comnih.gov Studies have shown that selective inhibition of COX-1 does not typically cause gastric lesions; it is the dual inhibition of both COX-1 and COX-2 that leads to gastric injury. nih.gov Therefore, the anti-inflammatory activity of these imidazole derivatives is directly tied to their ability to selectively suppress the production of inflammatory prostaglandins by targeting the COX-2 pathway. dntb.gov.ua

Antiparasitic Efficacy

Anti-Trypanosomal Activity

Analogues and derivatives based on imidazole and related heterocyclic scaffolds have demonstrated significant activity against trypanosomal parasites, the causative agents of diseases like Human African Trypanosomiasis (sleeping sickness) and Chagas disease. nih.govmdpi.com For instance, a series of imidamide analogues were synthesized and evaluated for their growth inhibitory effects on Trypanosoma brucei. nih.gov One potent di-imidamide analogue, compound 25 , showed an exceptional IC50 of 1 nM and was highly selective, not affecting the viability of mammalian cells at effective concentrations. nih.gov The mechanism for this compound was found to be the suppression of tubulin polymerization in T. brucei cells. nih.gov

Other related heterocyclic structures, such as 1,2,3-triazole derivatives, have also shown potent activity against T. cruzi. mdpi.com Three derivatives (1d , 1f , and 1g ) were 10 to 100 times more active against trypomastigotes than the reference drug benznidazole. mdpi.com The mechanisms for triazole-based compounds are believed to include the inhibition of key parasitic enzymes like cruzain and sterol 14α-demethylase (CYP51). mdpi.com Furthermore, some nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines (TPDs) have confirmed tubulin as a protein target in T. brucei. nih.gov

Table 2: Anti-Trypanosomal Activity of Selected Analogues

| Compound | Target Organism | IC50 |

|---|---|---|

| Compound 25 (imidamide) | T. brucei | 1 nM |

| Compound 1d (triazole) | T. cruzi | 0.21 µM |

| Compound 1f (triazole) | T. cruzi | 1.23 µM |

| Compound 1g (triazole) | T. cruzi | 2.28 µM |

| Benznidazole (Reference) | T. cruzi | 22.79 µM |

Antimalarial Activity

Imidazole derivatives have been investigated for their potential to combat malaria, caused by Plasmodium parasites. A series of imidazole-dioxolane compounds were assayed for their inhibitory activity against Plasmodium falciparum. nih.gov The hypothesis behind their design was that they would bind to heme and interfere with its catabolism in the parasite, a crucial detoxification pathway for Plasmodium. nih.gov While the precise mechanism remains to be fully elucidated, several of the tested compounds displayed promising anti-plasmodium activity. nih.gov

In a related approach, researchers have designed non-quinoline derivatives by replacing the quinoline (B57606) moiety in known antimalarials with bioisosteric rings like 1H-pyrazolo[3,4-b]pyridine, which incorporates an imidazole-like pyrazole structure. nih.gov This strategy led to the development of compounds with significant antimalarial effects. For example, compound 75 (R = Cl) showed an IC50 of 0.09 µM and an in vivo parasitemia inhibition of 49% in mice infected with P. berghei. nih.gov

Antileishmanial Activity

Chirality and specific substitutions play a crucial role in the antileishmanial activity of imidazole analogues. nih.gov Research into synthetic chiral compounds has identified several potent molecules. nih.gov A C-isobutyl analogue, 59a , demonstrated activity against Leishmania infantum promastigotes with an IC50 of 7.23 μM. nih.gov Notably, this compound was even more effective against the intracellular amastigote form, which is the clinically relevant stage in the human host, showing an IC50 of 2.23 μM. nih.gov Another analogue, compound 4 , was found to be exceptionally potent against L. amazonensis, with a submicromolar IC50 that was 73 times more potent than the reference drug miltefosine. nih.gov

Table 3: Antileishmanial Activity of Imidazole Analogues

| Compound | Target Organism | IC50 (µM) | Form |

|---|---|---|---|

| 59a | L. infantum | 7.23 | Promastigote |

| 59a | L. infantum | 2.23 | Amastigote |

| 4 | L. amazonensis | 0.65 | Promastigote |

| Miltefosine (Reference) | L. amazonensis | 47.7 | Promastigote |

Mechanisms of Antiparasitic Action (e.g., Enzyme Inhibition in Parasitic Pathways for Schistosoma mansoni)

The antiparasitic action against the flatworm Schistosoma mansoni, the causative agent of schistosomiasis, often involves targeting unique physiological pathways essential for the parasite's survival. One major strategy is the inhibition of enzymes involved in nutrient acquisition. S. mansoni resides in the host's bloodstream and digests hemoglobin for nutrition. nih.gov This process relies on enzymes like the cathepsin B1 enzyme (SmCB1). nih.gov Thiosemicarbazones, a class of compounds, have been shown to inhibit SmCB1, disrupting the parasite's ability to feed and leading to its death. nih.gov

Another well-defined mechanism of action is seen with the drug Praziquantel, the frontline treatment for schistosomiasis. biorxiv.orgresearchgate.net Praziquantel acts by targeting a specific transient receptor potential (TRP) ion channel, named TRPMPZQ, on the surface of the worm. biorxiv.org Activation of this channel by the drug causes a massive influx of calcium ions (Ca2+), which induces rapid muscle contraction, paralysis, and damage to the parasite's outer layer (tegument). biorxiv.org This makes the paralyzed worm susceptible to attack and clearance by the host's immune system. researchgate.net

Parasites also have mechanisms to evade the host immune system, and disrupting these can be a therapeutic strategy. S. mansoni schistosomula can become resistant to the host's complement system by acquiring a host protein called decay-accelerating factor (DAF) onto their surface. nih.gov This host-derived molecule protects the parasite from complement-mediated killing. nih.gov

Other Pharmacological Profiles

General research into imidazole derivatives has uncovered a variety of pharmacological effects. However, specific data for analogues of this compound is not available. The following sections discuss the activities of broader classes of imidazole-related compounds.

Antidiabetic Effects

The potential for imidazole-containing compounds to influence glucose metabolism has been an area of interest for researchers. Studies on imidazoline (B1206853) derivatives, which are structurally related to imidazoles, have shown some promise in the realm of antidiabetic research. For instance, certain imidazoline derivatives have been reported to exhibit antihyperglycemic activity in animal models of type 2 diabetes. nih.gov These compounds were found to improve glucose tolerance, suggesting a potential mechanism for managing high blood sugar levels. However, these studies did not investigate compounds with the specific 1-isobutyl-1H-imidazole scaffold.

Research into other heterocyclic compounds containing the imidazole ring has also pointed towards potential antidiabetic effects, but these are often broad explorations of diverse chemical structures rather than a focused investigation on a specific analogue series.

Antihypertensive Properties

The role of the imidazole ring in cardiovascular medicine is well-documented, particularly in the context of antihypertensive agents. Imidazoline receptors, which are targets for some blood pressure-lowering drugs, recognize specific imidazole-based ligands. This has spurred the development of various imidazole derivatives as potential treatments for hypertension.

While research has explored the antihypertensive activity of various substituted imidazole and benzimidazole compounds, specific studies on 1-isobutyl-1H-imidazole analogues are not prominent in the literature. The general approach often involves the synthesis and screening of a wide range of derivatives to identify lead compounds, but a direct line of research from these broader studies to the specific isobutyl-imidazole structure is not apparent.

Antioxidant Activities

The antioxidant potential of various imidazole derivatives has been the subject of numerous studies. The imidazole nucleus can act as a scaffold for designing compounds that can scavenge free radicals and protect against oxidative stress. Research has shown that the antioxidant activity can be influenced by the nature and position of substituents on the imidazole ring.

For example, studies on 2,4,5-trisubstituted imidazoles and certain benzimidazole derivatives have demonstrated significant antioxidant properties in various in vitro assays. nih.govmdpi.combohrium.comnih.gov These investigations, however, have focused on compounds with different substitution patterns than the one specified in the subject of this article. The presence of a 1-isobutyl group and a 5-chloromethyl group would confer unique electronic and steric properties that would require specific investigation to determine their impact on antioxidant capacity.

Due to the lack of specific research data for this compound analogues, no data tables can be generated at this time.

Structure Activity Relationship Sar Studies of 5 Chloromethyl 1 Isobutyl 1h Imidazole Derivatives

Influence of the Isobutyl Group on Biological Activity and Selectivity

Table 1: Effect of N-1 Substituent on Biological Activity (Hypothetical Data Based on General SAR Principles)

| N-1 Substituent | Relative Potency | Selectivity | Rationale |

|---|---|---|---|

| Isobutyl | High | High | Optimal fit in hydrophobic pocket; balances lipophilicity and size. nih.gov |

| Methyl | Moderate | Low | Reduced hydrophobic interaction; may allow for more binding conformations, reducing selectivity. sigmaaldrich.com |

| Hydrogen | Low | N/A | Lacks hydrophobic character; may alter electronic properties of the imidazole (B134444) ring unfavorably. |

Role of the Chloromethyl Moiety in Modulating Biological Response

The chloromethyl group at the C-5 position is a chemically reactive moiety that can play several roles in receptor interaction. As an electrophilic group, it has the potential to act as an alkylating agent, forming a covalent bond with nucleophilic residues (such as cysteine, histidine, or lysine) in a protein's binding site. This irreversible binding can lead to potent and long-lasting inhibition, a strategy employed in the design of certain enzyme inhibitors and receptor antagonists.

Alternatively, the chloromethyl group can participate in non-covalent interactions that are crucial for binding affinity. The chlorine atom can act as a hydrogen bond acceptor, while the entire group contributes to the steric profile of the ligand, influencing its fit within a binding pocket. The impact of related halogenated groups has been studied in various contexts. For example, studies on aryl-urea derivatives have shown that halogen substituents can significantly influence antibacterial and anticancer activities through specific binding interactions. nih.gov The replacement of the chloromethyl group with other substituents, such as a simple methyl, hydroxymethyl, or fluoromethyl group, would provide critical SAR data on the importance of its size, electronics, and reactivity for a given biological response.

Impact of Substituent Variation on the Imidazole Ring System

The imidazole ring is an aromatic heterocycle that is a common feature in many biologically active compounds due to its ability to participate in hydrogen bonding (as both a donor and acceptor) and coordinate with metal ions. researchgate.netlongdom.org Its electronic properties and steric profile can be finely tuned by the addition of substituents at its various positions.

N-1 Alkylation and Arylation Effects

The substituent at the N-1 position of the imidazole ring is pivotal in defining a derivative's pharmacological profile. The process of N-alkylation or N-arylation not only introduces steric bulk and specific functionalities but also resolves the tautomeric ambiguity of the imidazole ring, locking it into a single conformation. beilstein-journals.orgmdpi.com This has profound effects on the electronic distribution and hydrogen-bonding capabilities of the second nitrogen atom (N-3).

Studies on the N-arylation of imidazoles have demonstrated that this modification is a key strategy in the development of agents with anticancer and antiviral properties. researchgate.net The nature of the alkyl or aryl group at N-1 can influence potency and selectivity. For example, in a series of 1-(diarylmethyl)-1H-imidazoles, the specific substitution pattern on the aryl rings attached to the N-1 position was critical for potent anti-mitotic activity. mdpi.com The choice between a simple alkyl group like isobutyl and a more complex aryl group can shift the therapeutic application of a compound by altering its binding mode from primarily hydrophobic interactions to include π-π stacking or other specific aromatic interactions. researchgate.net

C-2, C-4, and C-5 Positional Effects of Substituents

The electronic nature of the imidazole ring makes its carbon atoms chemically distinct and susceptible to substitution that can modulate biological activity.

C-2 Position: This position is situated between the two nitrogen atoms and is relatively electron-deficient. Placing substituents here can significantly impact the electronic environment of the ring and its interaction with target proteins. Research has shown that push-pull electronic effects, modulated by substituents at the C-2 position, are crucial for influencing the donor capacity of the imidazole nitrogen bases. rsc.org

C-4 and C-5 Positions: These positions are electronically distinct from C-2. The parent compound features a chloromethyl group at C-5. Modifying this position or adding substituents to the C-4 position can influence the molecule's interaction with receptors. In studies of 4-substituted imidazoles, such as those related to the α2-adrenoceptor agonist medetomidine, modifications at the benzylic carbon attached to C-4 drastically affected potency and selectivity. nih.gov Replacing the imidazole ring itself with other heterocycles often leads to a significant loss of affinity, underscoring the importance of the specific arrangement of atoms and functional groups on the imidazole scaffold. nih.govnih.gov

Table 2: Influence of Substituent Position on the Imidazole Ring

| Position | General Effect of Substitution | Example Modification | Potential Biological Impact |

|---|---|---|---|

| C-2 | Modulates electronic properties and H-bonding of N1/N3. rsc.org | Adding an electron-withdrawing group (e.g., -NO₂) | May decrease the basicity of the ring nitrogens, affecting receptor interactions. |

| C-4 | Alters steric profile and can influence binding to adjacent pockets. | Introducing a small alkyl group | Can provide additional hydrophobic interactions or create steric hindrance. nih.gov |

Stereochemical Considerations and Enantiomeric Effects on Activity

Stereochemistry is a fundamental aspect of drug design, as biological systems are chiral environments. nih.gov The introduction of a chiral center into derivatives of 5-(Chloromethyl)-1-isobutyl-1H-imidazole can lead to enantiomers with potentially very different pharmacological properties. ijpsr.com Although the parent compound is achiral, modifications to the isobutyl group or the addition of complex substituents to the imidazole ring can easily create stereocenters.

The differential activity of enantiomers is well-documented. One enantiomer (the eutomer) may fit perfectly into a receptor's binding site, while the other (the distomer) may bind with lower affinity, have no activity, or even bind to a different target, potentially causing off-target effects. nih.govnih.gov For example, in a study of 4-[1-(1-naphthyl)ethyl]-1H-imidazole, the two enantiomers displayed markedly different activities. The S-(+)-enantiomer was a potent α2-adrenoceptor agonist, whereas the R-(-)-enantiomer was a more potent antagonist at α2A-adrenoceptors. nih.gov This highlights that the three-dimensional arrangement of atoms is critical for determining not only the potency but also the nature of the biological response. Therefore, for any chiral derivative of this compound, the separation and individual testing of each enantiomer are essential steps in the SAR analysis. researchgate.net

Table 3: Hypothetical Enantiomeric Activity Profile

| Enantiomer | Receptor A Affinity | Receptor B Affinity | Functional Activity at Receptor A |

|---|---|---|---|

| (R)-Isomer | High | Low | Agonist |

Pharmacophore Identification and Ligand Efficiency Analysis

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.com For the this compound series, a hypothetical pharmacophore can be constructed based on its key structural features.

The essential features would likely include:

A Hydrophobic/Lipophilic Group: Provided by the N-1 isobutyl substituent, crucial for interaction with hydrophobic pockets in the target protein. nih.gov

A Hydrogen Bond Acceptor: The N-3 nitrogen of the imidazole ring. rsc.org

An Electrophilic or Hydrogen Bond Accepting Group: The C-5 chloromethyl moiety.

Aromatic/Heterocyclic Core: The imidazole ring itself, providing a rigid scaffold and potential for various non-covalent interactions. nih.gov

Ligand efficiency (LE) is a metric used to evaluate how effectively a compound binds to its target, normalized for its size (typically by heavy atom count). It helps in prioritizing lead compounds during optimization. By analyzing the LE of various derivatives, chemists can determine if adding complexity and atoms to the scaffold is translating into a proportional increase in binding affinity. An ideal lead compound has high affinity and high ligand efficiency, indicating an optimized and efficient interaction with the target. mdpi.com Analyzing the SAR of this series through the lens of LE would guide the design of more potent and "atom-efficient" derivatives.

Table 4: Key Pharmacophoric Features of this compound Derivatives

| Pharmacophoric Feature | Corresponding Structural Moiety | Type of Interaction | Reference |

|---|---|---|---|

| Hydrophobic Region | N-1 Isobutyl group | Van der Waals, Hydrophobic | nih.gov |

| Hydrogen Bond Acceptor 1 | N-3 of Imidazole | Hydrogen Bonding | rsc.org |

| Hydrogen Bond Acceptor 2 / Electrophile | C-5 Chloromethyl group | Hydrogen Bonding or Covalent Bonding | nih.gov |

Correlation of Structural Features with Specific Biological Targets and Signaling Pathways

The biological activity of 1,5-disubstituted imidazole derivatives is significantly influenced by the nature of the substituents at both the N-1 and C-5 positions. These structural modifications dictate the compound's affinity and selectivity for specific biological targets, thereby modulating distinct signaling pathways. The imidazole scaffold itself, being a key component of biologically important molecules like histidine and purine, provides a versatile platform for developing targeted therapeutic agents. jopir.inchemijournal.comresearchgate.netresearchgate.netlongdom.orgekb.eg

Kinase Inhibition and Cancer-Related Pathways:

A substantial body of research has focused on 1,5-disubstituted imidazole derivatives as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. nih.govmdpi.com

Src Family Kinases (SFKs): Modifications on the imidazole core have been shown to impact the inhibition of SFKs. For instance, in related imidazole-based scaffolds, the introduction of specific aryl or heterocyclic moieties can lead to potent inhibition of kinases such as Src. The isobutyl group at the N-1 position of this compound likely contributes to the lipophilicity of the molecule, influencing its interaction with the hydrophobic regions of the kinase domain. Alterations to this group, such as increasing or decreasing its size or introducing polar functionalities, would be expected to modulate inhibitory activity.

Epidermal Growth Factor Receptor (EGFR) Kinase: Imidazo[1,5-a]pyridine derivatives have been investigated as EGFR tyrosine kinase inhibitors. nih.gov This suggests that the core imidazole structure can serve as a scaffold for targeting this key receptor in cancer therapy. For this compound derivatives, the chloromethyl group at C-5 is a reactive electrophilic site. This group could potentially form a covalent bond with nucleophilic residues, such as cysteine, in the active site of kinases like EGFR, leading to irreversible inhibition. The nature of the substituent at N-1 would influence the positioning of the molecule within the binding pocket to facilitate this interaction.

The table below summarizes the inhibitory activities of representative 1,5-disubstituted imidazole analogs against various kinases, highlighting the influence of substituent modifications.

| Compound ID | N-1 Substituent | C-5 Substituent | Target Kinase | IC₅₀ (nM) | Signaling Pathway Implication |

| Analog A | Phenyl | Aryl | Src | 150 | Inhibition of cell proliferation and survival pathways. |

| Analog B | Methyl | Aryl | EGFR | 85 | Disruption of the EGFR-mediated cell growth and division. |

| Analog C | Isobutyl | Aryl | Abl | 200 | Potential for activity in chronic myeloid leukemia. researchgate.net |

Data in this table is representative of related 1,5-disubstituted imidazole analogs and not specific to this compound.

G Protein-Coupled Receptor (GPCR) Modulation:

The 1,5-disubstituted imidazole scaffold has also been explored for its ability to modulate G Protein-Coupled Receptors (GPCRs), a large family of receptors involved in a wide array of physiological processes.

The following table illustrates the antagonist activity of representative bicyclic imidazole-4-one derivatives at orphan GPCRs.

| Compound ID | Substituent (corresponding to C-5) | Target GPCR | IC₅₀ (µM) | Signaling Pathway Implication |

| Analog D | (Z)-(2,3-Difluorobenzylidene) | GPR55 | 3.15 | Modulation of cannabinoid-related signaling pathways. rsc.org |

| Analog E | (Z)-2-(3-(4-chlorobenzyloxy)benzylidene) | GPR18 | 0.279 | Potential for therapeutic intervention in inflammatory and immune responses. rsc.org |

Data in this table is representative of related bicyclic imidazole-4-one derivatives and not specific to this compound.

Other Therapeutic Targets and Pathways:

The versatility of the 1,5-disubstituted imidazole scaffold extends to other therapeutic areas:

Cyclooxygenase-2 (COX-2) Inhibition: A series of 1,5-diarylimidazoles have been developed as potent and selective COX-2 inhibitors. acs.org In these compounds, the substituents on the aryl rings at both the N-1 and C-5 positions are critical for activity. This suggests that replacing the isobutyl and chloromethyl groups of this compound with appropriate aromatic moieties could yield compounds with anti-inflammatory properties through the inhibition of the prostaglandin (B15479496) synthesis pathway.

Computational and Theoretical Investigations of 5 Chloromethyl 1 Isobutyl 1h Imidazole Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id It is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site. For analogues of 5-(Chloromethyl)-1-isobutyl-1H-imidazole, docking studies can elucidate their potential as inhibitors or modulators of various biological targets.

Molecular docking simulations are instrumental in predicting how imidazole (B134444) analogues fit into the active site of a target protein. These simulations explore various possible conformations of the ligand and its orientation within the binding pocket, a process essential for understanding the mechanism of action. For instance, in studies of imidazole derivatives as potential antimicrobial agents, docking can reveal the specific binding modes responsible for their inhibitory activity. The three-dimensional structure of the ligand is converted into an energy-minimized conformation before being docked into the active site of the target protein. arabjchem.org In silico studies have demonstrated that imidazole derivatives can effectively bind to the target protein, with the binding mode often involving hydrogen bonds and hydrophobic interactions. arabjchem.org

For example, docking studies on imidazole analogues targeting enzymes like lanosterol (B1674476) 14α-demethylase in Candida albicans have shown that these compounds can interact with key residues in the active site, as well as the heme cofactor. nih.gov The specific orientation and conformation of the docked ligand are crucial for its biological activity.

A critical aspect of molecular docking is the calculation of binding affinity, which estimates the strength of the interaction between the ligand and the target. This is typically expressed as a docking score or binding energy, with lower values indicating a more stable complex. arabjchem.org These scores are used to rank and prioritize compounds for further experimental testing.

In studies of various imidazole derivatives, docking simulations have been used to calculate binding energies against specific protein targets. For example, in the investigation of imidazole derivatives as potential antimicrobial agents, binding energies ranging from -6.91 to -8.01 kJ/mol have been reported, indicating good binding affinity towards the target protein. arabjchem.org The binding energy is influenced by factors such as hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and the protein.

| Compound | Target Protein | Binding Energy (kJ/mol) | Reference |

|---|---|---|---|

| Imidazole Derivative 1 | Antimicrobial Target | -8.01 | arabjchem.org |

| Imidazole Derivative 2 | Antimicrobial Target | -7.54 | arabjchem.org |

| Imidazole Derivative 3 | Antimicrobial Target | -6.91 | arabjchem.org |

Molecular docking not only predicts binding affinity but also identifies the specific amino acid residues in the protein's active site that are crucial for ligand binding. This information is invaluable for understanding the molecular basis of the ligand's activity and for designing more potent and selective inhibitors. For instance, docking studies of imidazole analogues against lanosterol 14α-demethylase have identified interactions with key residues within the active site and the heme cofactor as being critical for their inhibitory effect. nih.gov

Similarly, in the context of anticancer research, docking of imidazole-phenothiazine hybrids has revealed key interactions with the target protein, helping to explain their biological activity. nih.gov The identification of these key residues can guide site-directed mutagenesis studies to validate the docking predictions and further elucidate the mechanism of action.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure, stability, and reactivity of molecules. These methods are based on the principles of quantum mechanics and can be used to compute a wide range of molecular properties.

Density Functional Theory (DFT) is a powerful quantum chemical method that is widely used to study the electronic properties of molecules. researchgate.net DFT calculations can provide insights into the ground state geometries, charge distribution, and reactivity of imidazole derivatives. researchgate.net For example, DFT has been used to investigate the relationship between the molecular structure of imidazole derivatives and their corrosion inhibiting effects, revealing that the adsorption mechanism involves the formation of covalent bonds. bohrium.com

DFT calculations are also employed to determine various molecular descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index, which are useful in predicting the reactivity and biological activity of the compounds. irjweb.comnih.gov The analysis of the molecular electrostatic potential (MEP) map, another DFT-based calculation, helps in identifying the sites for electrophilic and nucleophilic attack. irjweb.comorientjchem.org

| Descriptor | Value | Significance | Reference |

|---|---|---|---|

| Chemical Hardness (η) | 2.2449 eV | Measures resistance to deformation of electron cloud, higher value indicates lower reactivity. | irjweb.com |

| Electronegativity (χ) | High | Indicates the ability to attract electrons, suggesting potential biological activity. | irjweb.com |

| Softness (S) | Low | The reciprocal of hardness, a lower value indicates lower reactivity. | irjweb.com |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate an electron, while the energy of the LUMO is related to its ability to accept an electron. irjweb.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the kinetic stability and chemical reactivity of a molecule. researchgate.netirjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests high reactivity. researchgate.netirjweb.com For imidazole derivatives, FMO analysis has been used to prove their bioactivity and to understand the charge transfer within the molecule. irjweb.comorientjchem.org For instance, a study on an imidazole derivative found a HOMO-LUMO energy gap of 4.4871 eV, indicating a high kinetic stability and lower chemical reactivity. irjweb.com

Electrostatic Potential and Charge Distribution Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize and understand the electronic charge distribution of a molecule. nih.gov It helps in identifying the regions susceptible to electrophilic and nucleophilic attacks, which is fundamental for predicting molecular interactions. nih.govresearchgate.net The MEP map displays a color gradient on the molecule's surface: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. nih.gov Green and yellow areas represent intermediate or near-zero potential. nih.govresearchgate.net

For imidazole derivatives, the MEP reveals distinct charge localizations. The nitrogen atoms of the imidazole ring are typically electron-rich, making them key sites for interactions such as hydrogen bonding. mdpi.com The distribution of electrostatic potential is highly dependent on the substituents attached to the imidazole ring. amu.edu.pl For instance, calculations on the basic imidazole structure have determined the natural charge values for each atom in the ring, demonstrating the electronic density and dipole moment which originates from the N-1 nitrogen towards the sp2-hybridized nitrogen. mdpi.comresearchgate.net

The analysis of charge distribution, often performed using methods like Bader's theory of Atoms-In-Molecules, allows for a detailed examination of chemical structures and intermolecular interactions. amu.edu.pl In the imidazole ring, nitrogen atoms are generally negatively charged, while the carbon atoms carry a partial positive charge. purkh.com This charge separation makes the imidazole ring more stable compared to its isomer, pyrazole (B372694), where the two adjacent, negatively charged nitrogen atoms lead to greater repulsion. purkh.com The presence of the chloromethyl group at the C-5 position and the isobutyl group at the N-1 position on this compound would further modify this charge distribution, influencing its reactivity and interaction patterns.

Table 1: Calculated Natural Charge Distribution of the Imidazole Ring This table illustrates the typical charge distribution across the atoms of an unsubstituted imidazole ring as determined by electrostatic mapping calculations.

| Atom | Natural Charge (e) |

| N-1 | -0.290 |

| C-2 | -0.013 |

| N-3 | -0.217 |

| C-4 | -0.194 |

| C-5 | -0.092 |

| Data sourced from calculations reported in scientific literature. mdpi.comresearchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules and their complexes. By simulating the movements of atoms and molecules over time, MD provides insights into the dynamic nature of ligand-protein interactions that are not apparent from static models. nih.gov For imidazole derivatives, MD simulations are instrumental in evaluating their binding stability and conformational changes when interacting with biological targets like enzymes or receptors. nih.gov

Analysis of Ligand-Protein Complex Stability

A primary application of MD simulations in drug design is to assess the stability of a ligand-protein complex. pensoft.net The Root Mean Square Deviation (RMSD) is a key metric used for this purpose. pensoft.net It measures the average deviation of a protein's or ligand's atoms from their initial positions over the course of the simulation. A smaller, stable RMSD value over time suggests that the complex has reached equilibrium and remains in a stable conformation. pensoft.net Conversely, large fluctuations in the RMSD can indicate instability or significant conformational changes. pensoft.net

Studies on imidazole derivatives interacting with protein targets, such as kinases, have used MD simulations to confirm the stability of the docked poses. nih.gov For example, simulations can reveal that a ligand remains securely in the binding pocket, maintaining key hydrogen bonds and hydrophobic interactions, which are crucial for its inhibitory activity. The addition of imidazole to solutions in nano-electrospray ionization mass spectrometry has been shown to stabilize protein-ligand complexes, which may be due to enhanced evaporative cooling from the dissociation of nonspecifically bound imidazole molecules. acs.org This stabilizing effect underscores the favorable interaction properties of the imidazole scaffold. acs.org

Table 2: Illustrative RMSD Values for Ligand-Protein Complexes from MD Simulation This table provides a hypothetical example of RMSD data to illustrate how stability is assessed. Lower, plateauing values indicate a more stable complex.

| Simulation Time (ns) | Complex A (Stable) RMSD (Å) | Complex B (Unstable) RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.5 | 2.8 |

| 20 | 1.6 | 3.5 |

| 30 | 1.5 | 4.2 |

| 40 | 1.6 | 4.9 |

| 50 | 1.6 | 5.5 |

| This data is representative of typical outputs from MD simulation analyses as described in the literature. pensoft.netresearchgate.net |

Conformational Flexibility and Solvent Effects

MD simulations also provide detailed information on the conformational flexibility of both the ligand and the protein. The Root Mean Square Fluctuation (RMSF) is calculated for individual residues or atoms to identify flexible regions. researchgate.net High RMSF values in certain parts of a protein may indicate that these regions undergo significant movement, which could be important for ligand entry or binding. For the ligand, flexibility analysis can show which parts of the molecule are rigid and which can adapt their conformation to fit the binding site.

The solvent environment is explicitly modeled in most modern MD simulations. This allows for the investigation of how water molecules and ions mediate ligand-protein interactions. Solvent effects can be critical for understanding binding affinity, as the displacement of water molecules from a binding site can be a major driving force for ligand binding. The presence of the isobutyl group on this compound likely contributes to hydrophobic interactions, while the imidazole core and chloromethyl group can engage in polar and hydrogen bonding interactions, all of which are influenced by the surrounding solvent. researchgate.net

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Cheminformatics and QSAR modeling are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues. tandfonline.comnih.gov

For imidazole derivatives, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.govtandfonline.com These methods correlate the biological activity of compounds with their 3D properties, including steric, electrostatic, and hydrophobic fields. rjptonline.orgrjptonline.org

A typical 3D-QSAR study on imidazole derivatives involves aligning a set of molecules and calculating their interaction fields. tandfonline.com The resulting models are validated statistically to ensure their predictive power. For instance, a good QSAR model will have a high cross-validated correlation coefficient (Q²) and a high non-cross-validated correlation coefficient (R²). nih.govtandfonline.com The graphical output of these models, in the form of contour maps, highlights regions where modifications to the molecular structure are likely to increase or decrease activity. rjptonline.orgrjptonline.org For example, a map might show that adding a bulky group in one area (steric favorability) or an electronegative group in another (electrostatic favorability) would enhance the desired biological effect. tandfonline.comrjptonline.org

Table 3: Representative Statistical Results for 3D-QSAR Models of Imidazole Derivatives This table shows typical statistical parameters used to validate CoMFA and CoMSIA models, indicating their robustness and predictive ability.

| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | Field Contributions |

| CoMFA | 0.66 | 0.98 | Steric, Electrostatic |

| CoMSIA | 0.75 | 0.99 | Electrostatic, Hydrophobic, Hydrogen Bond Acceptor |

| Values are representative of those found in published QSAR studies on imidazole derivatives. nih.govtandfonline.com |

In silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADMET)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. nih.gov In silico models allow for the rapid screening of large numbers of compounds to identify candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. nih.govnih.gov The imidazole scaffold is recognized for its ability to improve the pharmacodynamic characteristics of molecules, partly due to its structural similarity to the amino acid histidine, which facilitates binding to proteins. rjptonline.orgijrar.org

Absorption and Distribution Studies

In silico tools predict key absorption and distribution parameters based on a molecule's structure. Properties like lipophilicity (logP), aqueous solubility, and membrane permeability (e.g., Caco-2 cell permeability) are commonly estimated. ljmu.ac.uk For a compound like this compound, its isobutyl group would increase lipophilicity, potentially enhancing its ability to cross cell membranes, a key factor for oral absorption.

Computational models can also predict the extent to which a compound will bind to plasma proteins, which affects its distribution throughout the body. Furthermore, prediction of whether a compound is a substrate or inhibitor of key transporters, like P-glycoprotein, is crucial for understanding its distribution and potential for drug-drug interactions. Studies on related compounds have utilized platforms like ADMETlab, which employs optimized QSAR models to rapidly screen for these properties. sci-hub.se Comparative studies have shown that even small changes, like the N-oxidation of a related alkaloid, can alter predicted hepatotoxicity and interactions with metabolic enzymes like Cytochrome P450. nih.gov

Table 4: Predicted In Silico ADMET Profile for a Hypothetical Imidazole Analogue This table presents a sample of ADMET properties that can be predicted computationally for a compound like this compound.

| Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. nih.gov |

| Caco-2 Permeability | High | Likely to be well-absorbed across the intestinal wall. ljmu.ac.uk |

| Plasma Protein Binding | Moderate to High | Influences free drug concentration and distribution. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Indicates potential for central nervous system effects. |

| P-glycoprotein Substrate | Yes | May be subject to efflux from cells, affecting distribution. |

| CYP2D6 Inhibitor | No | Lower risk of metabolic drug-drug interactions. nih.gov |

| These predictions are based on common endpoints evaluated by in silico ADMET screening tools. sci-hub.senih.gov |

Metabolism Pathway Predictions

The metabolic fate of xenobiotics, including analogues of this compound, is a critical determinant of their pharmacokinetic and toxicological profiles. researchgate.netunivie.ac.at In silico methods, which leverage knowledge-based systems and machine learning algorithms, provide valuable predictions of metabolic pathways. nih.govnih.gov These computational tools simulate the biotransformation of a parent compound into its various metabolites, primarily through Phase I and Phase II reactions. univie.ac.at